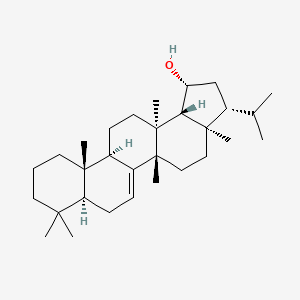

19alpha-Hydroxyfern-7-ene

Description

19α-Hydroxyfern-7-ene is a triterpenoid compound hypothesized to derive from fern species, characterized by a hydroxyl group at the C19 position in the α-configuration and a double bond at the C7 position.

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(1R,3R,3aR,5aS,7aS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22+,23+,24-,25+,27+,28+,29+,30-/m0/s1 |

InChI Key |

GYMHSRLMVGFHQS-NCRORLQZSA-N |

Isomeric SMILES |

CC(C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)O |

Canonical SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fern-7-en-19 typically involves the extraction from natural sources, such as the herbs of Goldylocks Fern. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of Fern-7-en-19 involves large-scale extraction from plant material. The process includes harvesting the ferns, drying, and grinding them into a fine powder. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: Fern-7-en-19 undergoes various chemical reactions, including:

Oxidation: This reaction can convert Fern-7-en-19 into its corresponding ketone or alcohol derivatives.

Reduction: Reduction reactions can modify the double bonds present in the compound, leading to the formation of saturated derivatives.

Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Fern-7-en-19-one

Reduction: Saturated triterpenoid derivatives

Substitution: Halogenated triterpenoids

Scientific Research Applications

Scientific Research Applications of 19alpha-Hydroxyfern-7-ene

This compound, a triterpenoid, has garnered attention in scientific research for its diverse applications, which span chemistry, biology, medicine, and industry. This compound is characterized by its unique fernane skeleton, distinguishing it from other triterpenoids due to its specific applications in medicinal chemistry and biosynthetic pathway.

Chemistry

This compound serves as a marker for fern biodiversity and is instrumental in studying triterpenoid biosynthesis.

Biology

The compound is under investigation for its potential anti-inflammatory and antimicrobial properties. Its mechanism of action involves interacting with various molecular targets and pathways, including inhibiting pro-inflammatory cytokines and enzymes in anti-inflammatory pathways and disrupting the cell membrane integrity of microbial pathogens for antimicrobial activity.

Medicine

Ongoing research explores the potential of this compound as an antifungal agent and its role in traditional medicine. It inhibits fungal glucan synthase, which is essential for fungal cell wall synthesis. Several fernane-type triterpenoids have been identified as antifungal agents . Enfumafungin, one such compound, demonstrates significant bioactivity by specifically inhibiting glucan synthesis in whole cells .

Industry

This compound is used in developing natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Fern-7-en-19 involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Anti-inflammatory Pathways: By inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupting the cell membrane integrity of microbial pathogens.

Antifungal Mechanism: Inhibiting fungal glucan synthase, which is essential for fungal cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Hydroxylated Triterpenes

- Hydroxyl groups influencing solubility and receptor interactions.

- Ring system modifications affecting conformational stability.

Key Difference : The C19 hydroxylation in 19α-Hydroxyfern-7-ene is rare among triterpenes, which typically hydroxylate at C3 or C28 positions. This unique substitution may alter metabolic pathways or binding affinities compared to common analogs.

Functional Analogues: Diphenylamine Derivatives ()

Diphenylamine analogs (e.g., tofenamic acid) and thyroid hormones (thyroxine, triiodothyronine) share aromatic rings and hydrogen-bonding groups .

| Parameter | 19α-Hydroxyfern-7-ene (Inferred) | Tofenamic Acid (Diphenylamine) |

|---|---|---|

| Core Structure | Triterpene | Diphenylamine |

| Functional Groups | C19-OH, C7 double bond | Carboxylic acid, aryl rings |

| Molecular Weight (g/mol) | Data unavailable | 261.7 |

| Bioactivity | Hypothesized anti-inflammatory | NSAID (COX inhibition) |

Hydroxylated Polycyclic Aromatics: 7-Hydroxybenzo[a]pyrene ()

7-Hydroxybenzo[a]pyrene (C₂₀H₁₂O, MW 268.31) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) . Despite differing core structures (PAH vs. triterpene), both compounds feature:

- Hydroxyl groups that enhance solubility and reactivity.

- Potential electrophilic metabolites (e.g., epoxides or quinones) contributing to toxicity.

| Parameter | 19α-Hydroxyfern-7-ene (Inferred) | 7-Hydroxybenzo[a]pyrene |

|---|---|---|

| Core Structure | Triterpene | Benzo[a]pyrene derivative |

| Molecular Formula | Data unavailable | C₂₀H₁₂O |

| Bioactivity | Hypothesized cytotoxicity | Pro-carcinogenic (DNA adducts) |

Biological Activity

19alpha-Hydroxyfern-7-ene (CAS number 70588-12-4) is a natural compound derived from various ferns, particularly noted in the Goldylocks Fern. This compound has garnered attention in the scientific community for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C30H50O |

| Molecular Weight | 426.72 g/mol |

| CAS Number | 70588-12-4 |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have shown its effectiveness against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It displayed promising results against several pathogens, including bacteria and fungi. A notable case study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. Research has shown that this compound reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the antitumor effects of this compound on MCF-7 cells.

- Findings : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through caspase activation.

-

Antimicrobial Activity Assessment :

- Objective : To test the efficacy against Staphylococcus aureus.

- Findings : Minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.

- : Supports further investigation for therapeutic applications in treating infections.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.